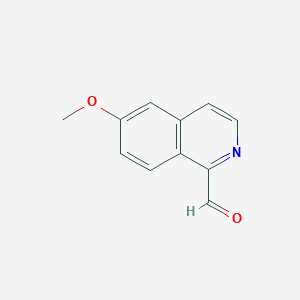

6-Methoxyisoquinoline-1-carbaldehyde

Beschreibung

6-Methoxyisoquinoline-1-carbaldehyde is an isoquinoline derivative featuring a methoxy (-OCH₃) group at position 6 and a carbaldehyde (-CHO) group at position 1. Its molecular formula is C₁₁H₉NO₂, with a calculated molecular weight of 191.19 g/mol. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionalization.

Eigenschaften

IUPAC Name |

6-methoxyisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERQEWYRDVKACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Methoxyisoquinolin-1-carbaldehyd erfolgt typischerweise in folgenden Schritten:

Ausgangsstoff: Die Synthese beginnt mit Benzaldehyd.

Nitrierung und Reduktion: Benzaldehyd wird nitriert, um m-Methoxybenzaldehyd zu bilden, der dann reduziert wird.

Diazotierung und Hydrolyse: Das reduzierte Produkt wird einer Diazotierung und Hydrolyse unterzogen.

Methylierung: Das hydrolysierte Produkt wird methyliert, um 3-Methoxybenzaldehyd zu ergeben.

Kondensation und Reduktion: 3-Methoxybenzaldehyd wird mit Nitromethan kondensiert, um eine Schiff-Base zu bilden, die dann mit Aluminiumhydrid reduziert wird, um p-Phenylethylamin zu erzeugen.

Pictet-Spengler-Reaktion: Die Pictet-Spengler-Reaktion von 3-Methoxyl-p-Phenylethylamin mit 40%iger wässriger Formaldehyd erzeugt 6-Methoxyl-1,2,3,4-tetrahydroisochinolin.

Dehydrierung: Schließlich wird durch Dehydrierung von 6-Methoxyl-1,2,3,4-tetrahydroisochinolin 6-Methoxyisoquinolin-1-carbaldehyd erhalten.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 6-Methoxyisoquinolin-1-carbaldehyd ähneln den oben beschriebenen Synthesewegen, sind aber für die Großproduktion optimiert. Diese Methoden beinhalten oft den Einsatz von Durchflussreaktoren und automatisierten Systemen, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Methoxyisoquinolin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Methoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt).

Hauptprodukte:

Oxidation: 6-Methoxyisoquinolin-1-carbonsäure.

Reduktion: 6-Methoxyisoquinolin-1-methanol.

Substitution: Verschiedene substituierte Isochinolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

6-Methoxyisoquinolin-1-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Studien, um Enzymaktivitäten und Stoffwechselwege zu untersuchen.

Medizin: Es wird wegen seiner potenziellen therapeutischen Eigenschaften erforscht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Feinchemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 6-Methoxyisoquinolin-1-carbaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Es kann mit Enzymen, Rezeptoren und DNA interagieren.

Signalwege: Es kann oxidativen Stress induzieren, der zu DNA-Schäden und Apoptose in Krebszellen führt. .

Ähnliche Verbindungen:

6-Methoxyisoquinolin: Fehlt die Aldehydgruppe, aber besitzt die Methoxygruppe in der 6-Position.

6-Methoxychinolin: Ähnliche Struktur, jedoch mit einem Chinolin-Kern anstelle von Isochinolin.

6-Methoxyimidazo[1,2-a]pyridin-3-carbaldehyd: Enthält einen Imidazo[1,2-a]pyridin-Kern mit ähnlichen funktionellen Gruppen.

Einzigartigkeit: 6-Methoxyisoquinolin-1-carbaldehyd ist einzigartig aufgrund seiner spezifischen funktionellen Gruppen, die ihm eine besondere Reaktivität und biologische Aktivität verleihen. Seine Kombination aus einer Methoxygruppe und einer Aldehydgruppe ermöglicht vielseitige chemische Transformationen und potenzielle therapeutische Anwendungen .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

The following structurally related isoquinoline derivatives are analyzed for comparative insights:

Structural and Functional Differences

1-Chloroisoquinoline-6-carbaldehyde (CAS: 1211528-19-6)

- Molecular Formula: C₁₀H₆ClNO

- Molecular Weight : 191.61 g/mol

- Substituents : Chloro (-Cl) at position 1, carbaldehyde (-CHO) at position 6 .

- Key Properties : The electron-withdrawing chlorine substituent may increase the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic addition reactions. Its lipophilic nature could reduce solubility in polar solvents compared to methoxy-substituted analogs.

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde (CAS: 1374651-73-6)

- Molecular Formula: C₁₁H₉NO₂

- Molecular Weight : 191.19 g/mol

- Substituents : Oxo (=O) at position 1, methyl (-CH₃) at position 2, and carbaldehyde (-CHO) at position 6 .

- The oxo group introduces hydrogen-bonding capability, which may influence crystallization behavior.

6-Methoxyisoquinoline-1-carbaldehyde (Hypothetical Data)

- Substituents : Methoxy (-OCH₃) at position 6, carbaldehyde (-CHO) at position 1.

- Inferred Properties : The electron-donating methoxy group at position 6 may deactivate the ring toward electrophilic substitution but stabilize intermediates in reduction or alkylation reactions. The aldehyde at position 1, adjacent to the nitrogen, could exhibit unique regioselectivity in cross-coupling reactions.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| 6-Methoxyisoquinoline-1-carbaldehyde | Not Available | C₁₁H₉NO₂ | 191.19 (calculated) | 6-OCH₃, 1-CHO | Methoxy, Aldehyde |

| 1-Chloroisoquinoline-6-carbaldehyde | 1211528-19-6 | C₁₀H₆ClNO | 191.61 | 1-Cl, 6-CHO | Chloro, Aldehyde |

| 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde | 1374651-73-6 | C₁₁H₉NO₂ | 191.19 | 1-Oxo, 2-CH₃, 6-CHO | Oxo, Methyl, Aldehyde |

Research Implications

- Reactivity: The chloro substituent in 1-Chloroisoquinoline-6-carbaldehyde enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings . The methoxy group in 6-Methoxyisoquinoline-1-carbaldehyde may direct electrophilic attacks to position 5 or 8 due to its electron-donating nature.

- Solubility and Stability: Methoxy-substituted compounds generally exhibit higher solubility in polar solvents compared to chloro analogs. The non-aromatic core of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde may reduce thermal stability relative to fully aromatic analogs.

- Synthetic Applications: Aldehyde-functionalized isoquinolines are pivotal intermediates for synthesizing alkaloids and pharmaceuticals. Positional differences in aldehyde groups (1 vs. 6) could lead to divergent product scaffolds.

Biologische Aktivität

6-Methoxyisoquinoline-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline family, which is known for its diverse biological properties. In this article, we will explore the biological activity of 6-Methoxyisoquinoline-1-carbaldehyde, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Methoxyisoquinoline-1-carbaldehyde has a molecular formula of and a molecular weight of approximately 175.19 g/mol. The presence of a methoxy group at the sixth position of the isoquinoline ring significantly influences its solubility and reactivity, which may enhance its biological activity compared to other isoquinoline derivatives.

Structural Comparison

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 6-Methoxyisoquinoline-1-carbaldehyde | Isoquinoline derivative | Methoxy group enhances solubility and reactivity |

| 6-Chloroisoquinoline-1-carbaldehyde | Isoquinoline derivative | Exhibits anti-cancer properties |

| 1-Chloroisoquinoline-6-carbaldehyde | Isoquinoline derivative | Different chlorine positioning affects reactivity |

Anticancer Properties

Recent studies have indicated that 6-Methoxyisoquinoline-1-carbaldehyde exhibits significant anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity in Cancer Cell Lines

One study evaluated the cytotoxic effects of 6-Methoxyisoquinoline-1-carbaldehyde on several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 15 µM

- A549 (Lung Cancer) : IC50 = 12 µM

- HeLa (Cervical Cancer) : IC50 = 18 µM

These results suggest that the compound may serve as a potential lead for developing new anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, 6-Methoxyisoquinoline-1-carbaldehyde has demonstrated antimicrobial activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could be explored further for its potential use in treating bacterial infections.

The biological activity of 6-Methoxyisoquinoline-1-carbaldehyde is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial growth, although further research is needed to identify these targets definitively.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their proliferation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.